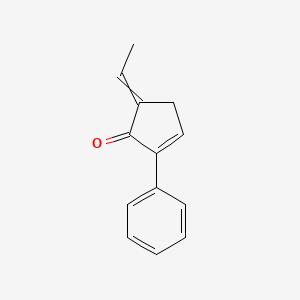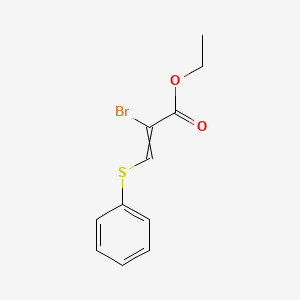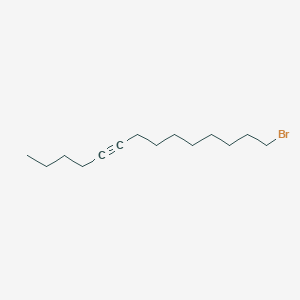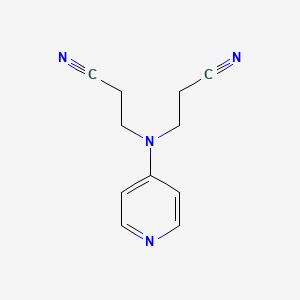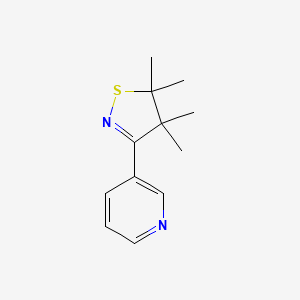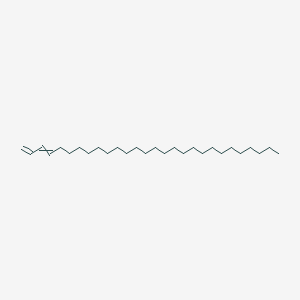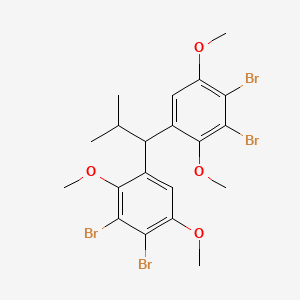
1,1'-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is a complex organic compound characterized by its unique structure, which includes two benzene rings substituted with bromine and methoxy groups, connected by a 2-methylpropane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dibromo-2,5-dimethoxybenzene.
Formation of the Bridge: The 2-methylpropane bridge is introduced through a Friedel-Crafts alkylation reaction, where 3,4-dibromo-2,5-dimethoxybenzene reacts with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Hydroxyl derivatives of the original compound.
Scientific Research Applications
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): Similar structure but lacks the bromine and methoxy substituents.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(benzene): Contains a butadiyne bridge instead of a 2-methylpropane bridge.
1,1’-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene): Similar bromine and methoxy substituents but different bridging group.
Uniqueness
1,1’-(2-Methylpropane-1,1-diyl)bis(3,4-dibromo-2,5-dimethoxybenzene) is unique due to its specific combination of bromine and methoxy substituents on the benzene rings, as well as the 2-methylpropane bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89950-17-4 |
|---|---|
Molecular Formula |
C20H22Br4O4 |
Molecular Weight |
646.0 g/mol |
IUPAC Name |
3,4-dibromo-1-[1-(3,4-dibromo-2,5-dimethoxyphenyl)-2-methylpropyl]-2,5-dimethoxybenzene |
InChI |
InChI=1S/C20H22Br4O4/c1-9(2)14(10-7-12(25-3)15(21)17(23)19(10)27-5)11-8-13(26-4)16(22)18(24)20(11)28-6/h7-9,14H,1-6H3 |
InChI Key |
QPNMCJKCVFUTGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C(=C1OC)Br)Br)OC)C2=CC(=C(C(=C2OC)Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


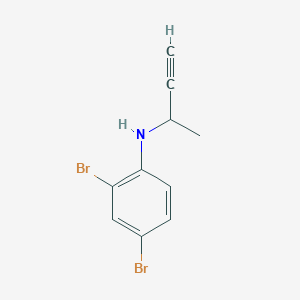

![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
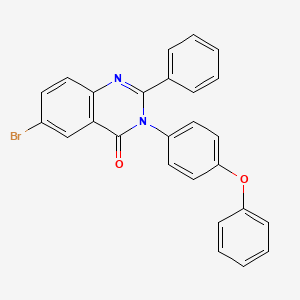
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)

